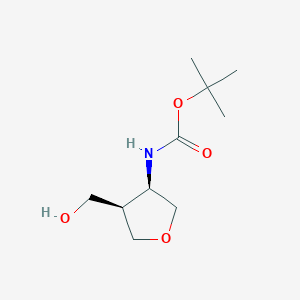
(3R,4R)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3R,4R)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3R,4R)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester , also known as tert-butyl ((3R,4R)-4-aminotetrahydrofuran-3-yl)carbamate, is a derivative of tetrahydrofuran with significant biological activity. This article explores its properties, biological activities, and relevant case studies, emphasizing its potential applications in medicinal chemistry.
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- Boiling Point : 318.4 ± 42.0 °C (predicted)
- Density : 1.11 ± 0.1 g/cm³ (predicted)
- pKa : 11.73
These properties indicate that the compound is relatively stable under standard conditions, which is beneficial for pharmaceutical applications.
The biological activity of this compound is primarily associated with its role as an inhibitor of various enzymes and pathways involved in neurodegenerative diseases.
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
- β-Secretase Inhibition : It may also act on β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. Inhibition of this enzyme could potentially reduce amyloid beta peptide aggregation and fibril formation .
In Vitro Studies
Research has indicated that the compound can protect astrocyte cells from death induced by amyloid beta peptide (Aβ) through a reduction in inflammatory markers such as TNF-α and oxidative stress indicators . This suggests a neuroprotective effect that could be beneficial in neurodegenerative conditions.
In Vivo Studies
In animal models, specifically rats treated with scopolamine to induce cognitive impairment, the compound demonstrated a moderate protective effect against cognitive decline. However, it did not show significant efficacy compared to established treatments like galantamine, likely due to bioavailability issues in the brain .
Case Studies
A notable study examined the effects of this compound on cognitive function in rats. The results indicated that while there was some neuroprotective effect observed in vitro, the translation to in vivo efficacy was limited due to challenges in achieving adequate concentrations in the brain .
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Reduced cell death in astrocytes exposed to Aβ | Potential for neuroprotection |
| In Vivo | Moderate cognitive protection; less effective than galantamine | Limitations in bioavailability |
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














